molecular formula C15H28N4O5 B15416746 L-Alanyl-L-alanyl-L-alanyl-L-leucine CAS No. 185130-81-8

L-Alanyl-L-alanyl-L-alanyl-L-leucine

カタログ番号: B15416746
CAS番号: 185130-81-8
分子量: 344.41 g/mol
InChIキー: FETPDVMIFWKXFE-NAKRPEOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Alanyl-L-alanyl-L-alanyl-L-leucine is a synthetic tetrapeptide composed of three L-alanine residues and one L-leucine residue. This sequence places a hydrophobic leucine side chain at the C-terminus, followed by a tri-alanine chain, which may be of interest in studies of protein folding, peptide stability, and minimalist protein design. As a short, defined peptide, it serves as a potential building block for constructing more complex peptide structures or as a standard in analytical chemistry for method development. The mechanism of action for this specific tetrapeptide is not well-characterized, as its biological activity, if any, would be highly dependent on the specific research context and system it is applied to. Researchers should conduct their own experiments to determine its suitability for particular applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. The CAS number, molecular weight, and purity for this specific compound should be confirmed from the product's Certificate of Analysis.

特性

CAS番号

185130-81-8

分子式

C15H28N4O5

分子量

344.41 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H28N4O5/c1-7(2)6-11(15(23)24)19-14(22)10(5)18-13(21)9(4)17-12(20)8(3)16/h7-11H,6,16H2,1-5H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t8-,9-,10-,11-/m0/s1

InChIキー

FETPDVMIFWKXFE-NAKRPEOUSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

正規SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

製品の起源

United States

類似化合物との比較

Structural and Functional Comparisons

The following table compares L-Alanyl-L-alanyl-L-alanyl-L-leucine with structurally related peptides:

Compound Name Sequence/Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
L-Alanyl-L-alanyl-L-alanyl-L-leucine Ala-Ala-Ala-Leu (C₁₅H₂₈N₄O₇) 344.44 (calculated) Hypothesized stability due to alanine-rich sequence; potential role in protein synthesis or metabolic studies.
L-Alanyl-L-alanine Ala-Ala (C₆H₁₂N₂O₃) 160.17 Used in studies on peptide hydrolysis and stability; high purity (≥98%) .
L-Leucyl-L-alanine Leu-Ala (C₉H₁₈N₂O₃) 202.25 Reverse sequence compared to target tetrapeptide; dipeptide with applications in metabolic modeling .
L-Alanyl-L-Glutamine Ala-Gln (C₈H₁₅N₃O₄) 217.22 Clinically used for parenteral nutrition; enhanced solubility and stability compared to free glutamine .
L-Alanyl-L-Leucine-L-phenylalanine Ala-Leu-Phe (C₁₈H₂₇N₃O₅) ~365.43 (calculated) Tripeptide with hydrophobic residues; potential use in drug delivery systems .

Key Differences

Chain Length and Solubility :

  • Shorter peptides like L-Alanyl-L-alanine (dipeptide) exhibit higher solubility in aqueous solutions compared to longer chains like the tetrapeptide, which may aggregate due to hydrophobic leucine residues .
  • L-Alanyl-L-Glutamine’s clinical utility stems from its stability under sterilization, a property less studied in the alanine-leucine tetrapeptide .

Functional Groups :

  • Peptides containing glutamine (e.g., L-Alanyl-L-Glutamine) or charged residues (e.g., arginine in ’s complex peptide) show distinct metabolic roles compared to alanine/leucine-dominated sequences .

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis techniques for L-Alanyl-L-alanyl-L-alanyl-L-leucine to ensure high yield and purity?

  • Methodological Answer : Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation for stepwise coupling. Coupling times of 2 hours per residue at 25°C in DMF (dimethylformamide) are recommended. Post-synthesis, cleave the peptide from the resin using 95% TFA (trifluoroacetic acid) with 2.5% triisopropylsilane and 2.5% H₂O for 2 hours. Purify via reversed-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA over 40 minutes) to achieve >95% purity. Monitor intermediates via LC-MS (electrospray ionization) for mass validation .

Q. How can structural characterization of L-Alanyl-L-alanyl-L-alanyl-L-leucine be performed to confirm sequence integrity?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the peptide and verify the sequence. For secondary structure analysis, use circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) with a 0.1 mm pathlength cuvette. Compare results to reference spectra of known α-helical or β-sheet peptides. NMR spectroscopy (¹H and ¹³C) in D₂O or DMSO-d₆ can resolve backbone amide proton shifts (δ 7.5–8.5 ppm) and confirm stereochemistry .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) influence the conformational stability of L-Alanyl-L-alanyl-L-alanyl-L-leucine?

  • Methodological Answer : Conduct thermal denaturation studies using differential scanning calorimetry (DSC) across a pH range (3.0–9.0). Buffer systems: citrate (pH 3–6), phosphate (pH 7–8), and borate (pH 9). Monitor ellipticity changes via CD spectroscopy at 222 nm while incrementally increasing temperature (5°C intervals from 25°C to 95°C). Calculate melting temperatures (Tₘ) and compare ΔG values using the Gibbs-Helmholtz equation. Note: Aggregation at high temperatures may require dynamic light scattering (DLS) to assess hydrodynamic radius changes .

Q. What strategies resolve discrepancies in reported bioactivity data for L-Alanyl-L-alanyl-L-alanyl-L-leucine across in vitro assays?

  • Methodological Answer : Standardize assay conditions by controlling variables:

  • Cell Lines : Use HEK293 or CHO-K1 cells with consistent passage numbers (<20).
  • Dosage : Pre-test cytotoxicity via MTT assay (0.1–100 µM range).
  • Controls : Include scrambled-sequence peptides and buffer-only controls.
    For conflicting receptor-binding data, perform surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) and analyze binding kinetics (KD, kon/koff) at 25°C and 37°C. Validate with competitive ELISA using biotinylated peptide variants .

Q. How can molecular dynamics (MD) simulations predict the interaction of L-Alanyl-L-alanyl-L-alanyl-L-leucine with lipid bilayers?

  • Methodological Answer : Use the CHARMM36 force field in GROMACS. Simulate the peptide in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer solvated with TIP3P water. Run equilibration for 100 ns at 310 K and 1 bar pressure. Analyze metrics:

  • Hydrogen bonding : Between peptide backbone and lipid headgroups.
  • Membrane penetration depth : Via z-axis density profiles of peptide vs. lipid tails.
  • Free energy : Calculate using umbrella sampling or MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area). Compare to experimental data from neutron reflectometry .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving L-Alanyl-L-alanyl-L-alanyl-L-leucine?

  • Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to dose-response curves. Use software such as GraphPad Prism or R (drc package). For EC₅₀/IC₅₀ calculations, ensure ≥3 biological replicates. Assess variability via coefficient of variation (CV < 15% acceptable). For RNA-seq or proteomics data paired with peptide treatment, use DESeq2 or Limma-Voom for differential expression analysis, corrected for false discovery rate (FDR < 0.05) .

Q. How can researchers validate the absence of endotoxins or contaminants in synthesized L-Alanyl-L-alanyl-L-alanyl-L-leucine batches?

  • Methodological Answer : Perform Limulus Amebocyte Lysate (LAL) assay (gel-clot method) with a sensitivity of 0.25 EU/mL. For metal ion analysis, use ICP-MS (inductively coupled plasma mass spectrometry) to detect trace elements (e.g., Fe, Cu). Quantify residual solvents (DMF, TFA) via GC-MS (gas chromatography-mass spectrometry) with headspace sampling. Report results relative to ICH Q3C guidelines .

Experimental Design Considerations

Q. What controls are essential when studying the enzymatic degradation of L-Alanyl-L-alanyl-L-alanyl-L-leucine by proteases?

  • Methodological Answer : Include:

  • Negative Control : Heat-inactivated protease (boiled for 10 minutes).
  • Substrate Control : Peptide incubated without protease.
  • Inhibitor Control : Peptide + protease + 1 mM PMSF (serine protease inhibitor).
    Monitor degradation via SDS-PAGE (15% gel) or MALDI-TOF MS. Quantify using densitometry (ImageJ) or HPLC peak area integration .

Q. How should researchers design assays to evaluate the intracellular uptake of L-Alanyl-L-alanyl-L-alanyl-L-leucine?

  • Methodological Answer : Fluorescently label the peptide with FITC (fluorescein isothiocyanate) at the N-terminus. Treat cells for 1–24 hours, then analyze via:

  • Flow Cytometry : Measure fluorescence intensity (ex/em 488/520 nm).
  • Confocal Microscopy : Use lysosomal markers (e.g., LysoTracker Red) to assess subcellular localization.
    Validate specificity with competitive uptake inhibition (e.g., excess unlabeled peptide) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。